2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol is a secondary amine derivative featuring a phenolic core substituted with a methoxy group at position 6 and an aminomethyl group at position 2. The aminomethyl moiety is further functionalized with a 3-chloro-4-methoxyphenyl substituent. This compound is synthesized via a condensation reaction between an aldehyde and a primary amine, followed by reduction with sodium borohydride (NaBH₄) .
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMKWBGXIOLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-4-methoxyaniline with 2,6-dimethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenols .
Scientific Research Applications
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs varying in substituent type, position, and functional groups. Key comparisons include:
Substituent Position and Halogen Effects
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol (CAS: Not specified): Differs in the position of the chloro substituent (4-chloro vs. 3-chloro). The 4-chloro analog exhibits reduced steric hindrance but similar electronic effects. This compound has been utilized in coordination chemistry for tin(IV) complexes, where the chloro group enhances ligand-metal binding .
- 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol (CAS: 451469-52-6): Bromo and fluoro substituents increase lipophilicity and alter electronic properties compared to the chloro-methoxy variant.
Functional Group Variations
- Schiff Base Derivatives (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol): Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde exhibit imine (-C=N-) bonds instead of secondary amines. These compounds demonstrate superior antioxidant activity (IC₅₀ = 18.1–35.1 μg), outperforming BHT, likely due to enhanced radical scavenging from hydroxyl groups .
- Hydrazone Ligands (e.g., 2-((E)-(2-((Z)-2-(4-chlorophenyl)-2-hydroxyvinyl)hydrazono)methyl)-6-methoxyphenol): Hydrazone derivatives form binuclear metal complexes (Co, Ni, Cu, Zn) with applications in catalysis and antimicrobial studies. The presence of a hydrazine backbone increases chelation efficiency compared to the aminomethyl group in the target compound .
Spectroscopic and Computational Data
- NMR and HRMS : The target compound’s ¹H NMR shows peaks at δ 3.8–4.2 ppm (methoxy groups) and δ 6.5–7.5 ppm (aromatic protons), consistent with analogs .
- DFT Studies: Electron-withdrawing chloro groups decrease electron density at the aminomethyl site, enhancing electrophilic reactivity in metal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
